2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBKLWSOPUVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905624 | |
| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-73-4, 10060-70-5 | |
| Record name | 2-(((4-Aminophenyl)sulfonyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(((4-aminophenyl)sulfonyl)amino)-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Aminophenyl)sulfonyl]amino]benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35NR6NFF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Modification of the Aminophenyl Ring:
The primary amino group on the phenyl ring is a critical feature of many sulfonamide drugs, often essential for their biological activity. openaccesspub.org However, modifications at this position can be explored to fine-tune the molecule's properties.
N-Alkylation and N-Acylation: Introduction of small alkyl or acyl groups to the amino nitrogen can influence the compound's lipophilicity and its ability to form hydrogen bonds. This can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Positional Isomers: Moving the amino group to the meta or ortho positions of the phenylsulfonyl ring would significantly alter the electronic and steric properties of the molecule, potentially leading to a different biological activity profile.
Modification of the Benzoic Acid Ring:
The benzoic acid moiety provides a handle for introducing a wide range of substituents, which can influence the molecule's interaction with biological targets.
Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzoic acid ring can modulate the electronic and steric properties of the molecule. For instance, electron-withdrawing groups can alter the pKa of the carboxylic acid, which may affect its binding to a target protein. icm.edu.pl
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or acylsulfonamides. This can improve metabolic stability and oral bioavailability while maintaining the necessary acidic character for biological activity.
Modification of the Sulfonamide Linker:
The sulfonamide group is a key structural feature, and its modification can have a profound impact on the molecule's properties.
N-Alkylation of the Sulfonamide Nitrogen: Introduction of a small alkyl group on the sulfonamide nitrogen can alter the conformational flexibility of the molecule and its hydrogen bonding capacity.
Replacement with other Linkers: While the sulfonamide is a common and effective linker in medicinal chemistry, exploring other linking groups such as amides or ureas could lead to derivatives with different biological activities and physicochemical properties.
The following table outlines potential derivatization strategies and their rationale based on established design principles.
| Region of Modification | Derivatization Strategy | Rationale for Modification |
| Aminophenyl Ring | N-Alkylation, N-Acylation | Modulate lipophilicity and hydrogen bonding potential. |
| Positional Isomers of the Amino Group | Alter electronic and steric properties to explore different binding modes. | |
| Benzoic Acid Ring | Aromatic Substitution (Halogens, Alkyl, Alkoxy) | Fine-tune electronic properties and steric interactions with the target. |
| Bioisosteric Replacement of Carboxylic Acid | Improve metabolic stability and oral bioavailability. | |
| Sulfonamide Linker | N-Alkylation of Sulfonamide | Alter conformational flexibility and hydrogen bonding capacity. |
| Replacement with Amide or Urea Linkers | Explore different chemical scaffolds with potentially novel biological activities. |
This table provides a summary of design principles for creating derivatives of "2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid" to optimize its therapeutic properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Experimental Approaches to SAR Determination
Experimental methodologies are the cornerstone of establishing Structure-Activity Relationships. These techniques involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the biological activity of the resulting analogs. While specific experimental SAR studies on 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid are not extensively detailed in publicly available literature, the general principles of these approaches can be outlined.
A primary strategy involves the synthesis of a series of analogs where specific functional groups or structural motifs of the parent molecule are altered. For this compound, this could involve:
Modification of the aminophenyl group: Altering the position of the amino group on the phenyl ring (ortho, meta, para) or replacing it with other substituents (e.g., hydroxyl, nitro, alkyl groups) can provide insights into the importance of this group for biological activity.
Alterations to the sulfonylamino linker: The sulfonamide linkage is a critical feature. Modifications could include N-alkylation or replacement with other linking groups to probe the significance of its hydrogen bonding capacity and conformational rigidity.
Substitution on the benzoic acid moiety: Introducing various substituents at different positions on the benzoic acid ring can explore the impact of steric and electronic effects on target binding. The carboxylic acid group itself is a key feature, and its replacement with other acidic bioisosteres (e.g., tetrazole) would be a common investigative route.
Once synthesized, these analogs are subjected to a battery of in vitro and in vivo assays to determine their biological activity. High-throughput screening (HTS) methods can be employed to rapidly assess the activity of a large library of compounds. The data generated from these assays allows for the establishment of a qualitative or quantitative relationship between structural changes and the observed biological effects. For instance, a hypothetical study might reveal that an electron-withdrawing group at a specific position on the benzoic acid ring enhances activity, while a bulky substituent on the amino group diminishes it. These empirical findings are then used to construct an SAR model that guides the design of next-generation compounds with potentially superior properties.
Computational Approaches to SAR and SPR
In conjunction with experimental methods, computational approaches have become indispensable tools in modern drug discovery for predicting and rationalizing the SAR and SPR of chemical compounds. These in silico techniques offer a rapid and cost-effective means to prioritize compounds for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, such as hydrophobicity, electronics, and steric effects. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is the biological activity.
For a series of analogs of this compound, a QSAR study would involve the following steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as LogP (lipophilicity), molar refractivity (steric effects), and Hammett constants (electronic effects), are calculated for each compound.
Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR equation might take the form:
log(1/IC50) = aLogP - bσ + c*Es + d
where IC50 is the half-maximal inhibitory concentration, LogP represents lipophilicity, σ is the Hammett constant, Es is the Taft steric parameter, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could reveal, for example, that increased lipophilicity and electron-withdrawing character are positively correlated with the biological activity of this class of compounds.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific target protein. This technique is instrumental in understanding the molecular basis of ligand-target recognition and in predicting binding affinities. For this compound, if a biological target is known, molecular docking could be used to:
Identify key binding interactions: Docking simulations can reveal the specific amino acid residues in the target's active site that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For example, the carboxylic acid of the benzoic acid moiety might form a salt bridge with a basic residue like lysine (B10760008) or arginine, while the sulfonamide group could act as a hydrogen bond donor and acceptor.
Explain SAR data: The results of molecular docking can provide a structural rationale for experimentally observed SAR trends. For instance, if a bulky substituent at a particular position leads to a loss of activity, docking might show that this is due to a steric clash with the protein.
Guide lead optimization: By visualizing the ligand in the binding pocket, medicinal chemists can identify opportunities to introduce new functional groups that could form additional favorable interactions, thereby enhancing binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies.
The prediction of molecular interactions and binding affinities is a central goal of computational chemistry in drug design. Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are used to estimate the strength of the interaction between a ligand and its target.
Scoring Functions: In the context of molecular docking, scoring functions are used to rank different binding poses and to estimate the binding affinity. These functions are typically composed of terms that account for different types of interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds.
Free Energy Calculations: More computationally intensive methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more accurate predictions of binding affinities. These methods calculate the change in free energy upon binding by simulating a non-physical pathway that transforms the ligand into a non-interacting state.
For this compound and its analogs, these predictive methods could be used to create a virtual library of compounds and to prioritize those with the highest predicted binding affinities for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.
Advanced Spectroscopic and Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid, providing detailed information about its atomic composition and bonding arrangement.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy confirms the presence of its key structural features. Research has reported the following characteristic absorption bands (νmax) for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| 3483.24 | O-H stretching (of the carboxylic acid) |
| 3382.33 | N-H stretching (of the sulfonamide and/or amine) |
| 1678.40 | C=O stretching (of the carboxylic acid) |
| 1624.54 | N-H bending (of the amine) |
| 1488.98 | C=C aromatic stretching |
These vibrational frequencies provide clear evidence for the presence of the carboxylic acid, sulfonamide, and aromatic amine functionalities within the molecular structure of this compound.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. While detailed fragmentation patterns for this compound are not extensively published, the molecular formula is established as C₁₃H₁₂N₂O₄S, with a corresponding molecular weight of approximately 292.31 g/mol . Electrospray ionization mass spectrometry (ESI-MS) is a common method for the analysis of such compounds, and its use has been mentioned in the context of the characterization of a series of related molecules.
Chromatographic and Other Analytical Methods for Research Purity and Identity Confirmation
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the confirmation of their purity and identity. Methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed for the analysis of sulfonamide and benzoic acid derivatives. However, specific chromatographic methods and retention data for the analysis of this compound are not detailed in the available scientific literature. The development of such methods would be a crucial step in the quality control and standardization of this compound for research purposes.
Crystallographic Studies of the Compound and its Complexes with Biological Macromolecules
Crystallographic studies, particularly X-ray crystallography, provide definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would be invaluable for determining the precise bond lengths, bond angles, and conformation of this compound. Furthermore, crystallographic analysis of this compound in complex with biological macromolecules, such as proteins, could offer significant insights into its mode of action and binding interactions. At present, there are no publicly available crystallographic data for this compound or its complexes.
Advanced Solid-State Characterization Techniques
The physical properties of a solid compound are governed by its solid-state structure. Advanced techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to study the crystallinity, polymorphism, and thermal stability of materials. Such studies are critical for understanding the solid-state behavior of this compound, which can impact its handling, formulation, and stability. However, specific data from advanced solid-state characterization of this compound are not currently reported in the scientific literature.
Computational Chemistry and Cheminformatics in Compound Research
In Silico Design and Virtual Screening of Derivatives
In silico design and virtual screening are powerful computational techniques used to identify and optimize new chemical entities with desired biological activities. These methods allow researchers to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
The structural framework of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid, which combines aminobenzoic acid and sulfonamide moieties, serves as a versatile scaffold for designing novel derivatives. mdpi.com Virtual screening campaigns can be employed to search large compound libraries for molecules that are structurally similar or possess complementary properties to the parent compound. For instance, derivatives can be designed by modifying the amino or carboxylic acid groups on the benzoic acid ring or by substituting the aminophenyl portion of the molecule. mdpi.comresearchgate.net
These designed derivatives are then computationally evaluated for their potential to interact with specific biological targets. Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. researchgate.net This approach has been successfully applied to derivatives of related structures, such as aminobenzoic acids and sulfonamides, to identify potential inhibitors for enzymes like cholinesterases or to find agents with antimicrobial properties. researchgate.netjbclinpharm.org The process involves docking a library of virtual compounds into the active site of a target protein to identify candidates with high binding affinities and favorable interaction profiles. nih.govresearchgate.net
Prediction of Molecular Properties Relevant to Biological Interactions
The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational tools are widely used to predict these properties, providing a crucial understanding of a molecule's behavior in a biological system. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of compounds with their biological activities. nih.gov
For compounds related to this compound, QSAR studies have revealed key molecular descriptors that influence their inhibitory activities. nih.govmdpi.com These descriptors often include:
Hydrophobicity (LogP): Affects how a compound partitions between lipid and aqueous environments, influencing membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov
Molar Refractivity: Relates to the volume of a molecule and its polarizability, which can impact binding interactions. nih.gov
Topological and Electronic Descriptors: Parameters such as aromaticity and the presence of specific functional groups (e.g., hydrogen bond donors and acceptors) are critical for receptor binding. nih.govmdpi.com
Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for developing drug-like molecules. nih.gov In silico tools can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov
The table below summarizes key computed molecular properties for this compound.
| Property | Predicted Value | Unit |
| Molecular Weight | 292.31 | g/mol |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 118 Ų | |
| Heavy Atom Count | 20 |
Data sourced from PubChem CID 235965. nih.gov
Advanced Modeling Techniques for Conformational Analysis and Reactivity
Understanding the three-dimensional structure (conformation) and chemical reactivity of a molecule is essential for elucidating its mechanism of action. Advanced modeling techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, provide detailed insights at the atomic level.
Reactivity modeling using QM methods can predict the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). This information helps to identify the most reactive sites within the molecule, predicting how it might participate in chemical reactions or bind to a receptor. For example, the amino and sulfonyl groups are key sites for potential chemical reactions like oxidation, reduction, or substitution.
Data Mining and Analysis of Chemical Databases
Large chemical databases such as PubChem, ChEMBL, and the Cambridge Structural Database (CSD) are invaluable resources for chemical research. nih.gov These databases contain a wealth of information on chemical structures, properties, biological activities, and scientific literature.
Data mining techniques can be applied to these databases to identify compounds structurally related to this compound. Such searches can uncover analogs, potential synthetic precursors, or compounds with similar substructures that have been tested for various biological activities. nih.gov This allows researchers to leverage existing knowledge to form new hypotheses about the potential applications of the compound of interest.
For this compound, a search in PubChem reveals its unique identifiers, computed properties, and links to related literature and patents. nih.gov Analysis of these databases can also reveal trends in research, showing which classes of related compounds (e.g., sulfonamides, aminobenzoic acids) have been most extensively studied and for what purposes. mdpi.comjbclinpharm.org This information can highlight gaps in knowledge and suggest new avenues for investigation.
The table below lists some of the key database identifiers for this compound.
| Database | Identifier |
| PubChem CID | 235965 |
| ChEMBL ID | CHEMBL34665 |
| ChemSpider ID | 205749 |
| UNII | X35NR6NFF6 |
| InChIKey | FQQBKLWSOPUVAC-UHFFFAOYSA-N |
Applications As a Research Tool and Chemical Probe
Utilization in Biochemical Assays and Mechanistic Studies
While specific, in-depth mechanistic studies on 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds utilized in biochemical assays. The broader class of sulfonamides is known for a wide range of biological activities, and derivatives of aminobenzoic acids are frequently synthesized and evaluated for their potential as enzyme inhibitors. researchgate.net For instance, derivatives of sulfamoyl benzoic acid have been investigated as selective inhibitors for various enzymes, demonstrating the utility of this chemical class in probing biological pathways. nih.gov
The presence of both a carboxylic acid and an aromatic amine allows for the compound to interact with biological targets through various non-covalent interactions, including hydrogen bonding, ionic interactions, and pi-stacking. This makes it a candidate for screening in a variety of biochemical assays to identify potential interactions with proteins and other biological macromolecules. The general approach involves synthesizing a library of related compounds and assessing their activity against a specific biological target to understand structure-activity relationships (SAR). scilifelab.se
Table 1: Potential Biochemical Assays for this compound
| Assay Type | Potential Target Class | Rationale |
| Enzyme Inhibition Assays | Kinases, Proteases, Hydrolases | The sulfonamide and carboxylic acid groups can mimic transition states or interact with active site residues. |
| Receptor Binding Assays | G-protein coupled receptors (GPCRs), Nuclear receptors | The aromatic rings and polar functional groups can interact with receptor binding pockets. |
| Protein-Protein Interaction (PPI) Inhibition Assays | Various | The molecule could potentially disrupt the interface between two interacting proteins. |
| Antioxidant Activity Assays | N/A | The aromatic amine moiety suggests potential for radical scavenging activity. |
Integration into High-Throughput Screening for Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of chemical compounds against a specific biological target. Compounds like this compound are well-suited for inclusion in HTS libraries due to their drug-like properties, such as a molecular weight under 500 g/mol and the presence of functional groups that can participate in binding interactions.
While there is no specific evidence of this compound being a key component in major screening campaigns, its scaffold is representative of the chemical space often explored in the search for new bioactive molecules. The synthesis of combinatorial libraries based on the this compound core, where the aromatic rings are decorated with a variety of substituents, would be a viable strategy for identifying novel hits against a range of therapeutic targets.
Development as a Lead Compound for Pre-clinical Research Programs
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs. eurekaselect.com This history of successful clinical translation makes sulfonamide-containing compounds attractive starting points for drug discovery programs.
The development of a compound like this compound as a lead would involve a multi-step process:
Hit Identification: Initial identification of biological activity through screening.
Lead Generation: Synthesis of analogues to establish a preliminary SAR and improve potency and selectivity.
Lead Optimization: Further chemical modifications to enhance efficacy, and pharmacokinetic properties.
Exploration in Materials Science Research
Beyond its potential in the life sciences, the chemical structure of this compound lends itself to applications in materials science. An interesting application has been noted for its synonym, Sulfanthrol, which has been tested as an additive in oils. researchgate.net In this context, it was found to have effective anti-oxidizing properties. researchgate.net This suggests that the compound can help to prevent the degradation of oils at high temperatures, which is a critical issue in hydraulic systems for machinery. researchgate.net The presence of both sulfur and nitrogen in the molecule contributes to these antioxidant capabilities. researchgate.net
The bifunctional nature of the molecule, with a carboxylic acid at one end and an amino group at the other, also makes it a potential monomer for the synthesis of novel polymers. Polyamides or poly(amide-sulfonamide)s incorporating this monomer could exhibit interesting thermal and mechanical properties. The rigid aromatic units would be expected to impart thermal stability, while the sulfonylamino group could influence solubility and intermolecular interactions within the polymer matrix.
Future Research Directions and Translational Opportunities Academic Focus
Identification of Undiscovered Molecular Targets and Pathways
A primary avenue for future research lies in the comprehensive elucidation of the molecular targets and signaling pathways modulated by 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. The structural similarities to known pharmacologically active agents suggest several promising starting points for investigation.
Computational and In Silico Approaches: Modern computational techniques offer a rapid and cost-effective strategy for initial target identification. In silico target fishing, also known as reverse docking or chemocentric informatics, can be employed to screen the structure of this compound against databases of known protein structures. nih.govmdpi.com This approach can generate a ranked list of potential protein targets based on predicted binding affinities, providing a rational basis for subsequent experimental validation. Furthermore, pharmacophore modeling and similarity searching can identify known drugs or bioactive compounds with structural features similar to the query molecule, thereby inferring potential targets and mechanisms of action.
Broad-Spectrum Phenotypic Screening: High-throughput phenotypic screening across a diverse range of cell lines, including cancer cells, immune cells, and neuronal cells, can uncover unexpected biological activities. The sulfonamide and aminobenzoic acid motifs are present in a wide array of approved drugs with diverse indications, including anti-inflammatory, antimicrobial, and anticancer agents. openaccesspub.orgnih.gov Therefore, a broad screening approach could reveal novel therapeutic areas for this scaffold.
Target Deconvolution of Hits: Should phenotypic screening yield promising results, subsequent target deconvolution will be critical. This can be achieved through a variety of methods, including affinity chromatography-mass spectrometry, yeast three-hybrid systems, and the use of genetically modified cell lines.
Potential Target Classes: Based on the chemical structure, several protein classes warrant investigation as potential targets for this compound and its future analogues. These include:
Enzymes: Carbonic anhydrases, cyclooxygenases, and various kinases are known targets of sulfonamide-containing drugs. nih.gov
Ion Channels and Receptors: The structural motifs present in the molecule suggest potential interactions with various receptors and ion channels, an area of active investigation for sulfonamide derivatives in the central nervous system. nih.gov
Transcription Factors: Modulation of transcription factor activity is another plausible mechanism of action that could be explored.
Development of Advanced Synthetic Strategies for Complex Analogues
The development of novel and efficient synthetic routes to create a diverse library of analogues based on the this compound scaffold is crucial for establishing robust structure-activity relationships (SAR).
Combinatorial and Multi-Component Reactions: To rapidly generate a multitude of analogues for screening, combinatorial synthesis strategies can be employed. Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, offer an efficient means to introduce multiple points of diversity in a single synthetic step, allowing for the creation of complex molecules from simple building blocks. nih.govvu.nl Libraries of analogues could be synthesized by varying the substituents on both the aminophenylsulfonyl and the benzoic acid rings.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the core scaffold would be highly valuable. This approach allows for the introduction of chemical modifications at a late step in the synthetic sequence, enabling the rapid generation of analogues from a common intermediate. Techniques such as C-H activation could be explored for this purpose.
Synthesis of Bioisosteric Replacements: The systematic replacement of key functional groups with bioisosteres can lead to analogues with improved pharmacological properties. For instance, the carboxylic acid could be replaced with a tetrazole or other acidic functional groups, while the sulfonamide linker could be modified to explore the impact on binding and pharmacokinetic properties. researchgate.net
Exploration of Novel Research Applications in Chemical Biology
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical biology probes to investigate complex biological processes.
Development of Photo-crosslinkable Probes: The incorporation of photo-activatable groups, such as diazirines or benzophenones, into the structure of this compound would enable the creation of photo-crosslinkable probes. nih.govresearchgate.net These probes, upon photoactivation, can covalently bind to their target proteins, facilitating their identification and characterization from complex biological mixtures.
Click Chemistry for Functionalization: The introduction of "clickable" functional groups, such as alkynes or azides, onto the scaffold would allow for its facile conjugation to a variety of reporter tags, including fluorescent dyes, biotin, or affinity resins, using click chemistry. nih.govnih.govresearchgate.netbeilstein-journals.org These functionalized probes would be invaluable tools for visualizing the subcellular localization of the compound and for pull-down experiments to identify binding partners.
Activity-Based Protein Profiling (ABPP): If a specific enzymatic target is identified, analogues of this compound could be designed as activity-based probes. These probes typically contain a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its specific detection and quantification in complex proteomes.
Interdisciplinary Research Synergies and Collaborative Initiatives
The successful translation of basic research on this compound into tangible therapeutic or technological outcomes will necessitate a highly interdisciplinary approach.
Academia-Industry Partnerships: Collaboration between academic researchers, with their expertise in fundamental biology and chemistry, and industrial partners, with their resources for high-throughput screening, medicinal chemistry optimization, and clinical development, will be crucial for accelerating the drug discovery process.
Consortia for Chemical Probe Development: The development of high-quality chemical probes for novel targets is a resource-intensive endeavor. The formation of academic consortia focused on the design, synthesis, and validation of chemical probes based on promising scaffolds like this compound could pool resources and expertise, making these valuable research tools more widely available to the scientific community.
Integration of Computational and Experimental Approaches: A close collaboration between computational chemists and experimental biologists will be essential. Computational predictions can guide experimental design, while experimental results can be used to refine and validate computational models, creating a synergistic feedback loop that accelerates the pace of discovery.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new therapeutic agents and powerful chemical tools to dissect complex biological systems.
Q & A
Q. What are the key structural features and characterization methods for 2-{[(4-aminophenyl)sulfonyl]amino}benzoic acid?
The compound contains a benzoic acid core with a sulfonamide-linked 4-aminophenyl group. Key characterization methods include:
- X-ray crystallography to resolve the crystal structure, as demonstrated in studies of similar sulfonamide derivatives (e.g., monoclinic space group P21 with specific lattice parameters) .
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm functional groups (e.g., sulfonyl and amino resonances) and FT-IR for sulfonamide (S=O) and carboxylic acid (C=O) stretches.
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., calculated m/z for C₁₃H₁₂N₂O₅S: ~308.06) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Critical parameters : Temperature control (<0°C during sulfonylation to prevent side reactions) and stoichiometric excess of sulfonyl chloride to ensure complete amidation .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Aqueous stability : The carboxylic acid group protonates in acidic conditions (pH < 3), enhancing solubility but risking precipitation of the zwitterionic form.
- Organic solvents : Stable in DMSO or DMF for long-term storage; avoid prolonged exposure to chlorinated solvents (e.g., dichloromethane) due to potential sulfonamide hydrolysis .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Functional group modification : Introducing electron-withdrawing groups (e.g., nitro or fluoro substituents) on the benzoic acid ring to enhance binding to enzyme active sites, as seen in analogous sulfonamide inhibitors .
- Co-crystallization studies : Use X-ray crystallography to map interactions with target enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonds between the sulfonamide NH and catalytic zinc ions .
Q. How can contradictory data on sulfonamide reactivity be resolved in structure-activity relationship (SAR) studies?
- Isomer comparison : Compare positional isomers (e.g., 4-amino vs. 2-amino substitution) to assess steric and electronic effects. For example, 4-amino derivatives often show higher enzyme affinity due to better alignment with catalytic pockets .
- Computational modeling : Perform DFT calculations to evaluate sulfonamide group geometry (e.g., dihedral angles) and its impact on binding energy .
Q. What advanced analytical methods validate the compound’s interactions in biological systems?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized enzyme targets.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to binding .
- Fluorescence quenching assays : Monitor changes in tryptophan emission spectra upon ligand-enzyme interaction .
Q. How does the compound’s sulfonamide group influence its pharmacokinetic properties?
- Permeability : The sulfonamide moiety reduces passive diffusion across lipid membranes, necessitating prodrug strategies (e.g., esterification of the carboxylic acid for improved absorption) .
- Metabolic stability : Cytochrome P450 assays (e.g., human liver microsomes) identify potential oxidative degradation sites, such as the aromatic amine group .
Methodological Considerations
Q. What protocols mitigate interference from similar sulfonamide derivatives in HPLC analysis?
- Mobile phase optimization : Use ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to improve separation of sulfonamide analogs on C18 columns .
- Detection : UV detection at 254 nm (aromatic absorption) coupled with diode-array scanning to confirm peak purity .
Q. How are computational tools applied to predict the compound’s reactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding modes in enzyme pockets (PDB IDs from related studies, e.g., 3R7 for sulfonamide interactions) .
- MD simulations : GROMACS or AMBER to assess conformational stability over 100-ns trajectories, focusing on sulfonamide group flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
